molecular formula C7H6N2O6 B7852950 CID 45588390

CID 45588390

Cat. No.: B7852950
M. Wt: 214.13 g/mol
InChI Key: XFKYOFYOTZRQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4,6-dihydroxy-5-nitronicotinate involves several steps. One common method includes the nitration of methyl 4,6-dihydroxy nicotinate. The reaction typically requires a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the nicotinate ring.

Industrial Production Methods

Industrial production of Methyl 4,6-dihydroxy-5-nitronicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxy-5-nitronicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4,6-dihydroxy-5-nitronicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Methyl 4,6-dihydroxy-5-nitronicotinate can be compared with other similar compounds, such as:

    Methyl 4,6-dihydroxy nicotinate: Lacks the nitro group and has different chemical reactivity.

    Methyl 4,6-dihydroxy-3-nitronicotinate: Has the nitro group at a different position, leading to different chemical properties and reactivity.

    Methyl 4,6-dihydroxy-5-aminonicotinate: The nitro group is reduced to an amino group, resulting in different biological activities.

The uniqueness of Methyl 4,6-dihydroxy-5-nitronicotinate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

InChI

InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYOFYOTZRQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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